![molecular formula C4H8F4Si B14599503 (Difluoromethyl)[bis(fluoromethyl)]methylsilane CAS No. 61152-89-4](/img/structure/B14599503.png)
(Difluoromethyl)[bis(fluoromethyl)]methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Difluoromethyl)[bis(fluoromethyl)]methylsilane is a silicon-based organofluorine compound characterized by the presence of difluoromethyl and fluoromethyl groups attached to a central silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethyl)[bis(fluoromethyl)]methylsilane typically involves the reaction of silicon-based precursors with fluorinating agents. One common method includes the reaction of methyltrichlorosilane with difluoromethyl and fluoromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the efficient and safe production of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: (Difluoromethyl)[bis(fluoromethyl)]methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-based oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride derivatives.
Substitution: The fluoromethyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include silicon-based oxides, hydrides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Difluoromethyl)[bis(fluoromethyl)]methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organofluorine compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Mecanismo De Acción
The mechanism by which (Difluoromethyl)[bis(fluoromethyl)]methylsilane exerts its effects involves the interaction of its fluoromethyl and difluoromethyl groups with various molecular targets. These interactions can lead to changes in the electronic properties of the target molecules, influencing their reactivity and stability. The compound’s ability to form strong bonds with silicon also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
(Trifluoromethyl)methylsilane: Contains a trifluoromethyl group instead of difluoromethyl and fluoromethyl groups.
(Fluoromethyl)dimethylsilane: Contains two methyl groups and one fluoromethyl group attached to silicon.
(Difluoromethyl)trimethylsilane: Contains three methyl groups and one difluoromethyl group attached to silicon.
Uniqueness: (Difluoromethyl)[bis(fluoromethyl)]methylsilane is unique due to the presence of both difluoromethyl and fluoromethyl groups, which impart distinct electronic and steric properties. This combination of groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
61152-89-4 |
|---|---|
Fórmula molecular |
C4H8F4Si |
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
difluoromethyl-bis(fluoromethyl)-methylsilane |
InChI |
InChI=1S/C4H8F4Si/c1-9(2-5,3-6)4(7)8/h4H,2-3H2,1H3 |
Clave InChI |
YPFJYUGOHLYHCQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CF)(CF)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


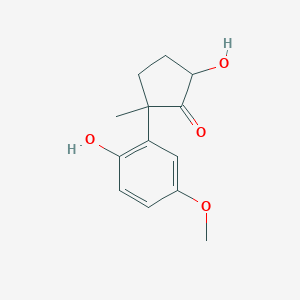

![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)
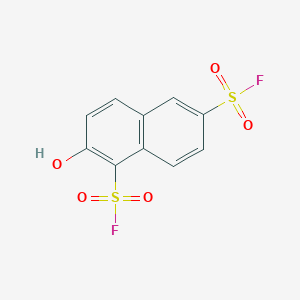

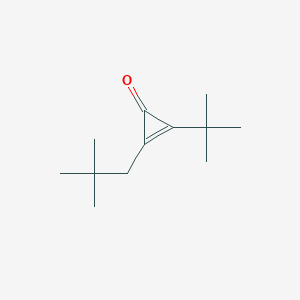
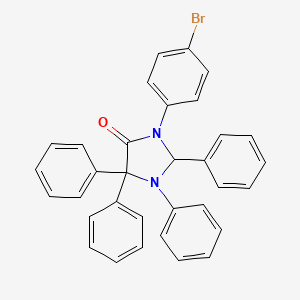
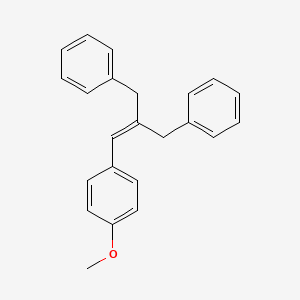
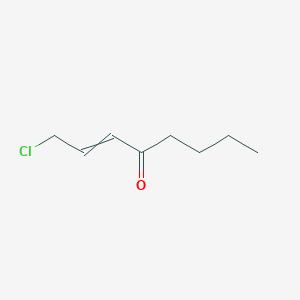
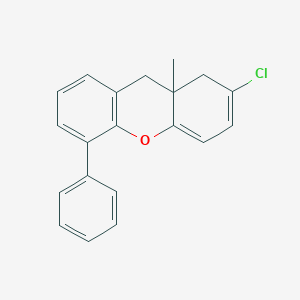
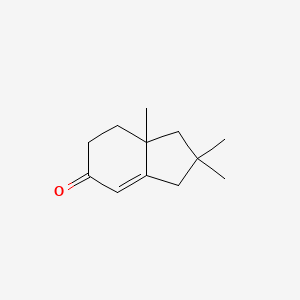
![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
